

The Sigmoid Function in Logistic Regression: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sigmoidal*
Cat. No.: *B074413*

[Get Quote](#)

In the landscape of statistical modeling for binary outcomes, particularly prevalent in clinical trials and drug development, logistic regression stands as a cornerstone. Central to this model is the sigmoid function, which plays a pivotal role in transforming linear predictions into probabilities. This guide provides a comprehensive comparison of the sigmoid function against its alternatives, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals in their analytical choices.

The Enduring Advantages of the Sigmoid Function

The sigmoid function, also known as the logistic function, is a mathematical function that maps any real-valued number into a value between 0 and 1.[1][2][3] This property is fundamental to its utility in logistic regression for several key reasons:

- Probabilistic Interpretation: The primary advantage of the sigmoid function is its output range of (0, 1), which naturally lends itself to interpretation as a probability.[1][2][3] For instance, in a clinical trial setting, the output of a logistic regression model can directly represent the predicted probability of a patient responding to a new therapy.
- Non-Linearity: The S-shaped curve of the sigmoid function introduces non-linearity, allowing the model to capture more complex relationships between the predictor variables and the binary outcome.[3]
- Differentiability: The sigmoid function is differentiable, a crucial property for the optimization algorithms, such as gradient descent, used to fit the logistic regression model to the data.[2]

- Interpretability of Coefficients: A significant advantage in the medical and scientific fields is the interpretability of the model's coefficients. In a logistic regression model using the sigmoid function, the exponentiated coefficients can be interpreted as odds ratios, providing a clear and intuitive measure of the effect of a predictor on the outcome.

Comparative Analysis: Sigmoid vs. Alternatives

While the sigmoid function is the most common choice for logistic regression, other link functions can be employed. The most notable alternative is the probit function, which is based on the cumulative distribution function (CDF) of the standard normal distribution.

A Monte Carlo simulation study by Jose et al. (2020) provides a robust comparison of the performance of logistic regression with a sigmoid (logit) link function versus a probit link function under various conditions. The study found that while both models generally perform similarly, the logit model demonstrated superior predictive performance in many scenarios.[1][4]

Quantitative Performance Comparison

The following table summarizes the findings from the simulation study, comparing the logit and probit models on several key performance metrics.

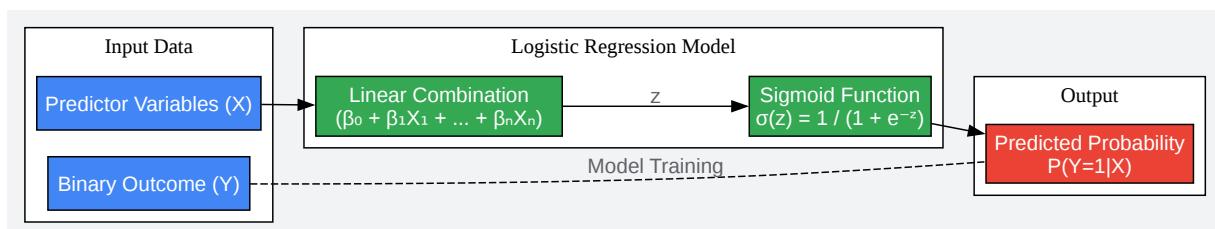
Performance Metric	Logit Model (Sigmoid)	Probit Model	Conclusion from the Study
Akaike Information Criterion (AIC)	Comparable	Comparable	Both models fit the data equally well across different sample sizes and correlation structures. [1] [4]
Bayesian Information Criterion (BIC)	Comparable	Comparable	Similar to AIC, indicating comparable model fit. [1] [4]
Root Mean Square Error (RMSE)	Comparable	Comparable	The models demonstrated similar levels of error in their predictions. [1] [4]
Sensitivity	Generally Higher	Generally Lower	The logit model was often better at correctly identifying positive outcomes. [1] [4]
Specificity	Generally Higher	Generally Lower	The logit model showed a tendency to be better at correctly identifying negative outcomes. [1] [4]
Correct Prediction Percentage (CPP)	Generally Higher	Generally Lower	Overall, the logit model demonstrated a better predictive capability in a majority of the simulated situations. [1] [4]

Experimental Protocols

To ensure a rigorous comparison, the aforementioned study employed a detailed Monte Carlo simulation. Understanding this methodology is crucial for researchers aiming to conduct similar comparative analyses.

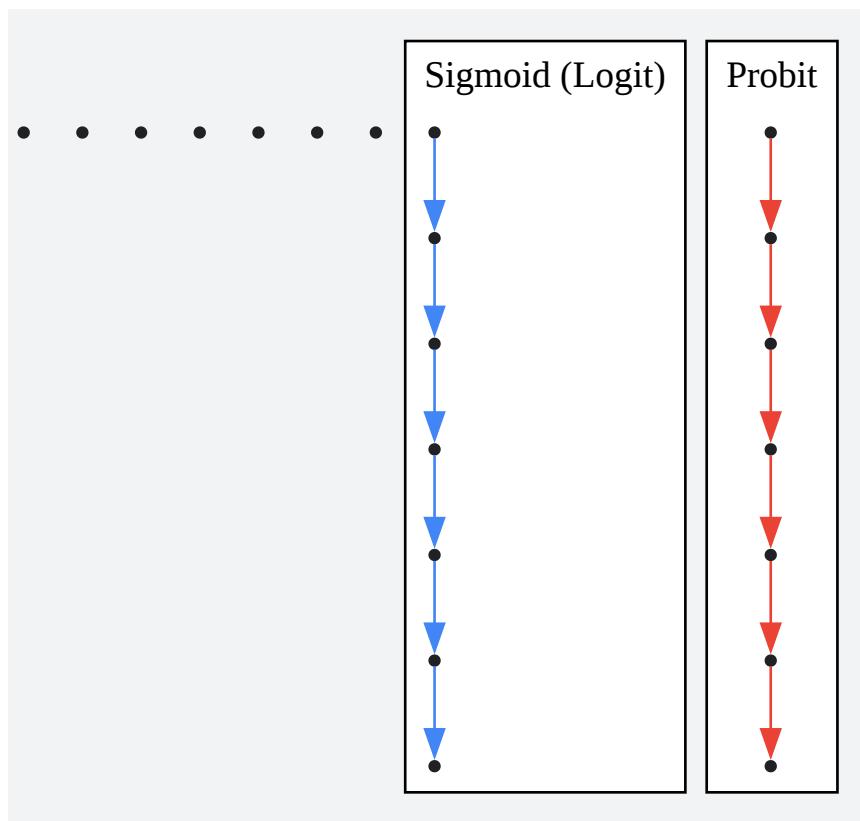
Objective: To compare the performance of the probit and logistic regression models under multivariate normality.

Methodology:


- **Data Generation:** Artificial datasets were generated using a latent variable approach. This method assumes an unobserved continuous variable that is linearly related to the predictors. When this latent variable crosses a certain threshold, the observed binary outcome changes.
- **Simulation Parameters:** The simulation was conducted under a variety of conditions to ensure the robustness of the findings:
 - **Sample Sizes:** Varied to assess the performance of the models with different amounts of data.
 - **Prevalence of Outcome:** Different proportions of the binary outcome were simulated.
 - **Variance-Covariance Matrices:** Different correlation structures between the predictor variables were used.
- **Model Fitting:** For each generated dataset, both a logistic regression model (using the sigmoid/logit link function) and a probit regression model were fitted.
- **Performance Evaluation:** The models were compared based on a comprehensive set of metrics, including:
 - Parameter estimates and standard errors.
 - Likelihood Ratio test.
 - RMSE, AIC, and BIC for model fit.
 - Null and residual deviances.

- Various pseudo R-squared measures.
- Correct Percent Prediction, sensitivity, and specificity for predictive accuracy.
- Replications: For each combination of simulation parameters, 1000 simulations were performed to ensure the stability and reliability of the results.[1][4]

This systematic approach provides a strong basis for the conclusion that while both models are often comparable, the logistic regression with the sigmoid function may offer advantages in predictive accuracy for dichotomous outcomes.


Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the logical workflow of logistic regression and a comparison of the sigmoid and probit functions.

[Click to download full resolution via product page](#)

A diagram illustrating the workflow of a logistic regression model.

[Click to download full resolution via product page](#)

A comparative visualization of the Sigmoid and Probit function curves.

Conclusion

The sigmoid function remains the standard and most advantageous choice for logistic regression in the vast majority of applications within scientific and drug development research. Its direct probabilistic interpretation, the ability to derive odds ratios, and robust performance make it a powerful and user-friendly tool. While alternatives like the probit function exist and can perform similarly in terms of overall model fit, the sigmoid function often provides an edge in predictive accuracy for key metrics such as sensitivity and specificity. For researchers and professionals in the field, a thorough understanding of these nuances is essential for making informed decisions in the modeling of binary outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. thescipub.com [thescipub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thescipub.com [thescipub.com]
- To cite this document: BenchChem. [The Sigmoid Function in Logistic Regression: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b074413#advantages-of-the-sigmoid-function-in-logistic-regression\]](https://www.benchchem.com/product/b074413#advantages-of-the-sigmoid-function-in-logistic-regression)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com